8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine
CAS No.: 1208089-76-2
Cat. No.: VC15938596
Molecular Formula: C5H3IN4
Molecular Weight: 246.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208089-76-2 |
|---|---|
| Molecular Formula | C5H3IN4 |
| Molecular Weight | 246.01 g/mol |
| IUPAC Name | 8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine |
| Standard InChI | InChI=1S/C5H3IN4/c6-4-1-7-2-10-3-8-9-5(4)10/h1-3H |
| Standard InChI Key | JFEASCXOAYOEFS-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=NN=CN2C=N1)I |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 8-iodo- triazolo[4,3-c]pyrimidine is , with a molecular weight of 261.01 g/mol. The iodine atom at the 8-position introduces steric and electronic effects that influence reactivity. Compared to its bromo analog (8-bromo- triazolo[4,3-c]pyrimidine, , MW: 199.01 g/mol), the iodine substituent increases molecular polarizability and enhances susceptibility to nucleophilic aromatic substitution .
Table 1: Comparative Properties of Halogenated Triazolopyrimidines
| Property | 8-Iodo Derivative | 8-Bromo Derivative |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 261.01 g/mol | 199.01 g/mol |
| LogP | 1.2 (estimated) | 0.89 |
| PSA (Polar Surface Area) | 43.08 Ų | 43.08 Ų |
Spectroscopic data for the compound includes distinctive -NMR signals: a singlet for the triazole proton at δ 8.53–9.00 ppm and pyrimidine protons at δ 7.43–7.44 ppm . The iodine atom’s electron-withdrawing nature deshields adjacent protons, shifting resonances downfield compared to non-halogenated analogs.
Synthesis and Reaction Pathways
The synthesis of 8-iodo- triazolo[4,3-c]pyrimidine typically proceeds via electrophilic iodination of a preformed triazolopyrimidine scaffold. A representative method involves treating 8-unsubstituted triazolopyrimidine with iodine monochloride (ICl) in acetic acid at room temperature . This reaction selectively substitutes the 8-position due to the inherent reactivity of the pyrimidine ring’s electron-deficient carbon centers.
Table 2: Synthesis Conditions for Halogenated Derivatives
| Halogenation Reagent | Conditions | Yield (%) |
|---|---|---|
| Iodine Monochloride | Acetic acid, RT, 3 h | 91 |
| Bromine | Acetic acid, RT, 3 h | 75 |
| Nitric Acid | Glacial acetic acid, RT, 3 h | 83 |
Key synthetic intermediates include 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, which undergo iodination to yield 6-iodo derivatives . The regioselectivity of these reactions is attributed to the directing effects of the triazole nitrogen atoms, which stabilize transition states during electrophilic attack.
Biological Activity and Mechanism
8-Iodo-[1,2,] triazolo[4,3-c]pyrimidine exhibits notable bioactivity, particularly as an antagonist of adenosine receptors. In rat brain membrane studies, structurally related pyrazolo-triazolo-pyrimidines demonstrated nanomolar affinity for A receptors, with selectivity over A subtypes . The iodine substituent enhances membrane permeability, as evidenced by improved LogP values compared to bromo analogs .
Mechanistic Insights:
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Antimicrobial Activity: Iodinated derivatives disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). The iodine atom’s size facilitates hydrophobic interactions with active-site residues .
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Anticancer Effects: Cytotoxicity in HeLa cells (IC = 2.4 μM) correlates with topoisomerase II inhibition, a mechanism validated through comet assays .
Applications in Medicinal Chemistry
The compound’s versatility as a synthetic intermediate enables diverse applications:
Drug Development
8-Iodo- triazolo[4,3-c]pyrimidine serves as a precursor for positron emission tomography (PET) tracers. Radiolabeling with (t = 4.18 days) allows imaging of adenosine A receptors in neurological disorders .
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances luminescence properties. Iodine’s heavy atom effect increases spin-orbit coupling, yielding materials with 23% quantum efficiency .
Recent Research Advances
Recent studies focus on optimizing synthetic routes and expanding therapeutic applications:
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